molecular formula C4H8FNO2S2 B3009419 Thiomorpholine-4-sulfonyl fluoride CAS No. 2460750-12-1

Thiomorpholine-4-sulfonyl fluoride

Cat. No.: B3009419
CAS No.: 2460750-12-1
M. Wt: 185.23
InChI Key: MLSDFXWQOQQZAF-UHFFFAOYSA-N
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Description

Thiomorpholine-4-sulfonyl fluoride: is a chemical compound with the molecular formula C4H8FNO2S2. It is a member of the sulfonyl fluoride family, which is known for its reactivity and utility in various chemical reactions. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a sulfonyl fluoride group attached to the fourth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-4-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of thiomorpholine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of a continuous flow reactor also minimizes the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products:

    Substitution Reactions: Sulfonamides and sulfonate esters.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Sulfonyl compounds.

Scientific Research Applications

Chemistry: Thiomorpholine-4-sulfonyl fluoride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. It is also employed in the development of new synthetic methodologies and as a building block for more complex molecules.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms. It can act as an irreversible inhibitor of serine proteases, providing insights into enzyme function and structure.

Medicine: this compound has potential applications in drug discovery and development. Its ability to inhibit serine proteases makes it a candidate for the development of new therapeutic agents targeting diseases involving these enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of thiomorpholine-4-sulfonyl fluoride involves the formation of a covalent bond with the active site of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site, forming a stable sulfonyl-enzyme complex. This irreversible inhibition prevents the enzyme from catalyzing its substrate, effectively blocking its activity. The molecular targets of this compound include various serine proteases involved in physiological and pathological processes.

Comparison with Similar Compounds

    Methanesulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but a simpler structure.

    Benzenesulfonyl fluoride: A sulfonyl fluoride with an aromatic ring, offering different reactivity and applications.

    Ethanesulfonyl fluoride: A smaller sulfonyl fluoride compound with distinct physical and chemical properties.

Uniqueness: Thiomorpholine-4-sulfonyl fluoride is unique due to its thiomorpholine ring structure, which imparts specific reactivity and stability. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical transformations and applications. Additionally, its ability to act as an irreversible inhibitor of serine proteases sets it apart from other sulfonyl fluoride compounds, making it valuable in biological and medicinal research.

Properties

IUPAC Name

thiomorpholine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSDFXWQOQQZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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